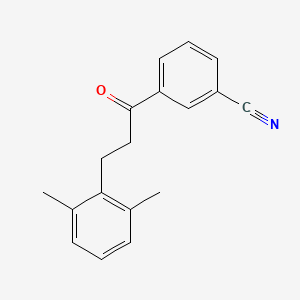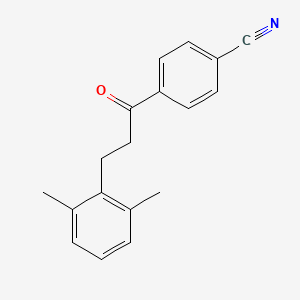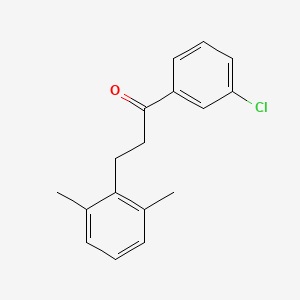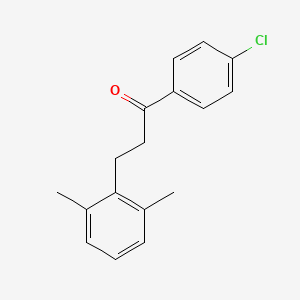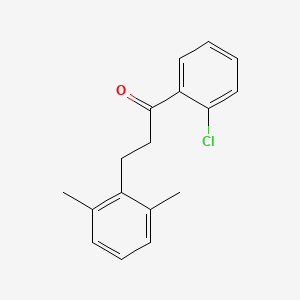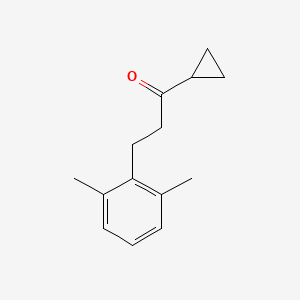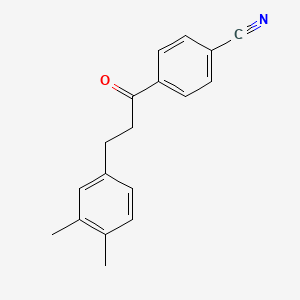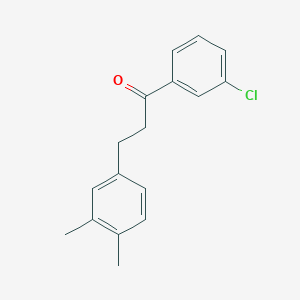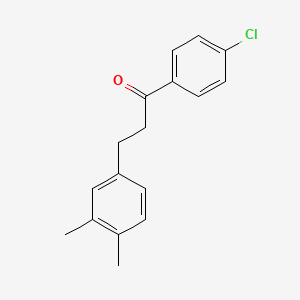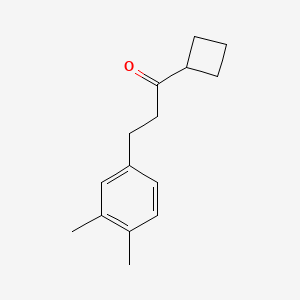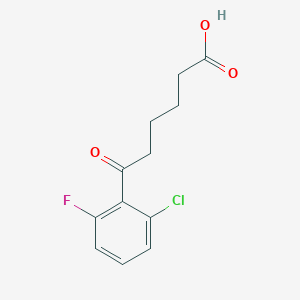
6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid
Overview
Description
6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss various structurally related compounds, which can provide insights into the chemical behavior and properties that might be expected from 6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid. For instance, the molecular structure and vibrational frequencies of related compounds have been investigated using computational methods and experimental techniques, such as X-ray crystallography and spectroscopy .
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including the formation of esters, cyclohexene derivatives, and chromene structures. These processes are typically characterized by the use of specific reagents and conditions that promote the desired transformations while maintaining the integrity of sensitive functional groups like chloro and fluoro substituents . The synthesis of 6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid would likely follow similar principles, with careful consideration given to the reactivity of the halogen substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. X-ray crystallography provides precise geometrical parameters, while computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) offer theoretical insights into the optimized structure and electronic distribution . These studies reveal the influence of substituents on the overall molecular conformation and stability, which is crucial for understanding the reactivity and potential applications of the compound.
Chemical Reactions Analysis
The reactivity of related compounds is influenced by the presence of functional groups and substituents. For example, the presence of ester or carboxylic acid groups can lead to reactions involving hydrolysis or condensation, while halogen substituents can participate in nucleophilic substitution reactions . The chemical behavior of 6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid would be expected to follow similar patterns, with the potential for forming various derivatives through targeted synthetic routes.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are often determined by their molecular structure. For instance, the presence of halogen atoms can affect the compound's lipophilicity and its interaction with biological systems . Additionally, the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into the compound's potential as a pharmaceutical agent or in other applications like nonlinear optics . The properties of 6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid would need to be experimentally determined, but predictions can be made based on the behavior of structurally similar compounds.
Safety and Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Based on its structure, it could potentially be irritating to the skin and eyes, and may cause respiratory irritation. Therefore, it should be handled with care, using appropriate personal protective equipment .
properties
IUPAC Name |
6-(2-chloro-6-fluorophenyl)-6-oxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO3/c13-8-4-3-5-9(14)12(8)10(15)6-1-2-7-11(16)17/h3-5H,1-2,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSQUTDUWXFUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCCCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



